molecular formula C34H36N4O5 B1595859 Deuteroporphyrin IX 2,4 (4,2) hydroxyethyl vinyl CAS No. 77222-65-2

Deuteroporphyrin IX 2,4 (4,2) hydroxyethyl vinyl

Cat. No. B1595859
CAS RN: 77222-65-2
M. Wt: 580.7 g/mol
InChI Key: YFPRKBHRSWJRBU-UHFFFAOYSA-N
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Description

Deuteroporphyrin IX 2,4 (4,2) hydroxyethyl vinyl (DPHV) is an organic compound that is commonly used in scientific research. It is a derivative of porphyrin, which is a naturally occurring macrocycle containing four pyrrole units. DPHV is known to have a variety of biochemical and physiological effects, and it is used in laboratory experiments to study a range of topics.

Scientific Research Applications

Synthesis and Characterization

  • Deuteroporphyrin IX derivatives have been synthesized and characterized for various applications. Shiau et al. (1990) focused on synthesizing isomeric monoacetylmono(1-hydroxyethyl) deuteroporphyrins, using proton NMR NOE experiments and chemical transformations to characterize the isomers and their individual deuteration at specific positions (Shiau et al., 1990).

Regioselective Syntheses for Drug Development

  • Pandey et al. (1991) used deuteroporphyrin IX derivatives to synthesize a series of regiochemically pure ether-linked porphyrin dimers and trimers related to an anticancer drug, Photofrin-II®. These compounds were evaluated for their in vivo photosensitizing ability (Pandey et al., 1991).

Structural and Synthetic Studies

  • The synthesis and structural assignments of derivatives of deuteroporphyrin-IX were rigorously defined through various chemical processes, as reported by Clezy and Diakiw (1975). This work involved interconversions via the hydroxyethyl, vinyl, and formyl derivatives, highlighting the structural versatility of deuteroporphyrin-IX (Clezy & Diakiw, 1975).

Exploration in Photodynamic Therapy

  • Research by Xu et al. (1993) on a new porphyrin preparation, Photocarcinorin (PsD-007), highlighted its components, including deuteroporphyrin IX derivatives. These derivatives showed significant photobiological activity, suggesting their potential in photodynamic therapy for cancer treatment (Xu et al., 1993).

Biochemical Analysis and Internal Standards

  • Carlson et al. (1984) developed an internal standard for porphyrin analysis using a derivative of deuteroporphyrin IX. This standard was essential for high-performance liquid chromatographic resolution of porphyrins in clinical settings, demonstrating the utility of deuteroporphyrin IX in biochemical analysis (Carlson et al., 1984).

properties

IUPAC Name

3-[18-(2-carboxyethyl)-13-ethenyl-8-(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N4O5/c1-7-21-16(2)26-14-31-34(20(6)39)19(5)27(38-31)12-24-17(3)22(8-10-32(40)41)29(36-24)15-30-23(9-11-33(42)43)18(4)25(37-30)13-28(21)35-26/h7,12-15,20,35,38-39H,1,8-11H2,2-6H3,(H,40,41)(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPRKBHRSWJRBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332411
Record name AGN-PC-0JRCBQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deuteroporphyrin IX 2,4 (4,2) hydroxyethyl vinyl

CAS RN

77222-65-2
Record name 7-Des(1-hydroxyethyl)-7-ethenyl hematoporphyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077222652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AGN-PC-0JRCBQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-DES(1-HYDROXYETHYL)-7-ETHENYL HEMATOPORPHYRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H8GR50XSY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deuteroporphyrin IX 2,4 (4,2) hydroxyethyl vinyl
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Deuteroporphyrin IX 2,4 (4,2) hydroxyethyl vinyl
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Deuteroporphyrin IX 2,4 (4,2) hydroxyethyl vinyl
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Deuteroporphyrin IX 2,4 (4,2) hydroxyethyl vinyl
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Deuteroporphyrin IX 2,4 (4,2) hydroxyethyl vinyl
Reactant of Route 6
Deuteroporphyrin IX 2,4 (4,2) hydroxyethyl vinyl

Citations

For This Compound
7
Citations
DWC Hunt, RA Sorrenti, ME Renke, LY Xie… - …, 1994 - Taylor & Francis
Porphyrins are a group of organic compounds involved in a wide spectrum of fundamental biological processes. Non-metallic, naturally occuring and synthetic porphyrin derivatives …
Number of citations: 4 www.tandfonline.com
AR Neurath, N Strick, P Haberfield… - Antiviral Chemistry …, 1992 - journals.sagepub.com
Recent observations that haernin inhibited the replication of the human immunodeficiency virus (HIV-1) and the reaction between the HIV-1 envelope glycoprotein gp120 and …
Number of citations: 53 journals.sagepub.com
AF Marques, PSFC Gomes, PL Oliveira… - Archives of biochemistry …, 2015 - Elsevier
During the erythrocytic cycle of Plasmodium falciparum malaria parasites break down host hemoglobin, resulting in the release of free heme (ferriprotoporphyrin IX). Heme is a …
Number of citations: 19 www.sciencedirect.com
DWC Hunt - 1996 - open.library.ubc.ca
In the presence of visible light, certain naturally-occurring and synthetic non-metallic porphyrins and their derivatives can cause toxic effects within cells. This aspect of these compounds …
Number of citations: 4 open.library.ubc.ca
C Nihei, T Nakayashiki, K Nakamura… - Molecular Genetics and …, 2001 - Springer
Heme molecules play important roles in electron transfer by redox proteins such as cytochromes. In addition, a structural role for heme in protein folding and the assembly of enzymes …
Number of citations: 28 link.springer.com
AR Neurath, N Strick, S Jiang - Antiviral Chemistry and …, 1993 - journals.sagepub.com
Several compounds, including the triphenylmethane derivative aurintricarboxylic acid (ATA) and porphyrins, were reported to inhibit the binding of anti-V3 loop-specific antibodies to the …
Number of citations: 17 journals.sagepub.com
MA Verdecia, RM Larkin, JL Ferrer, R Riek, J Chory… - PLoS …, 2005 - journals.plos.org
In plants, the accumulation of the chlorophyll precursor Mg-protoporphyrin IX (Mg-Proto) in the plastid regulates the expression of a number of nuclear genes with functions related to …
Number of citations: 110 journals.plos.org

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